2,4-Dichloro-5-methoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, like 2,4-Dichloro-5-methoxypyrimidine, typically involves multi-component reactions using hybrid catalysts. These reactions can produce a variety of structurally diverse compounds with broad applicability in medicinal and pharmaceutical industries due to their bioavailability and synthetic applications (Parmar, Vala, & Patel, 2023).
Scientific Research Applications
Synthetic Intermediate and Organic Synthesis : 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, a related compound, is used as a novel synthetic intermediate with applications in organic synthesis and catalysis (Chen, 2011).
Kinase Inhibitors : Synthesis of 2,4-disubstituted-5-fluoropyrimidines, another related class, shows potential as kinase inhibitors, indicating a role in drug discovery (Wada et al., 2012).
Antihypertensive Agents : Certain derivatives, like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have shown potential antihypertensive activity, acting as I1 imidazoline receptor agonists (Aayisha et al., 2019).
Synthesis and Process Research : Optimal conditions for synthesizing related pyrimidine derivatives, which can be essential in pharmaceutical and agrochemical industries, have been investigated (Lei-ming, 2012).
MGMT Inhibitors : Novel synthetic methods for pyrimidine derivatives enable efficient preparation of MGMT inhibitors, crucial in cancer therapy (Lopez et al., 2009).
Structural and Vibrational Insights : Studies on 2-amino-4-chloro-6-methoxypyrimidine (ACMP) provide insights into its electronic structure and absorption bands, which are significant in material science (Cinar et al., 2013).
14C Labeling : A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at various positions in the pyrimidine ring system has been developed, useful in biochemical studies (Murthy & Ullas, 2009).
Solubility Studies : The solubility of 2-amino-4-chloro-6-methoxypyrimidine in organic solvents has been studied, important for its application in chemical processes (Yao et al., 2017).
Anticancer Drug Wastewater Treatment : A tubular porous electrode electrocatalytic reactor has been effectively used to treat wastewater containing 5-Fluoro-2-Methoxypyrimidine, a related compound, highlighting its role in environmental management (Zhang et al., 2016).
Synthetic Routes for Biological Activity : Facile routes to 4,6-diamino-5-alkoxypyrimidines have been developed, enabling the synthesis of compounds with potential biological activity (Picazo et al., 2021).
Antiviral Activity : Certain 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown potent inhibitory activity against HIV-1, indicating their use in antiviral therapy (Hocková et al., 2003).
Thermal Rearrangement : The thermal rearrangement of certain methoxypyrimidines has been studied, relevant in organic chemistry (Brown & Lee, 1970).
Solubility Correlation : The correlation between solubilities of 2,4-Dichloro-5-methoxypyrimidine and temperatures in various solvents has been established, important for its application in chemical engineering (Liu et al., 2010).
Tautomerism Studies : The conditions for stabilizing the zwitterionic tautomer of 5-fluoro-4-hydroxy-2-methoxypyrimidine have been explored, significant in the study of chemical equilibria (Kheifets et al., 2006).
Photochemistry : The photochemical reaction and luminescence properties of 4-amino-2-methoxypyrimidine have been studied, relevant in photobiology (Szabo & Berens, 1975).
Herbicidal Activity and Isotope Standards : Deuterium substituted 2-pyrimidinyloxy-N-arylbenzylamines with herbicidal activity have been synthesized for use as isotope internal standards in quantifying herbicide residue (Zheng-mi, 2014).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-methoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHHRSBDBPCCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345044 | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-methoxypyrimidine | |
CAS RN |
19646-07-2 | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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